molecular formula C6H6NNaO B8685773 Phenol, 3-amino-, sodium salt CAS No. 38171-54-9

Phenol, 3-amino-, sodium salt

Cat. No.: B8685773
CAS No.: 38171-54-9
M. Wt: 131.11 g/mol
InChI Key: VLDROEPDJWRSGR-UHFFFAOYSA-M
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Description

Phenol, 3-amino-, sodium salt is a useful research compound. Its molecular formula is C6H6NNaO and its molecular weight is 131.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : Sodium 3-aminophenolate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are used in the formulation of drugs targeting conditions such as inflammation and cancer. For instance, compounds derived from 3-aminophenol have shown potential as anti-inflammatory agents and analgesics .
  • Analytical Chemistry : The compound is utilized in spectrophotometric methods for the quantification of various substances in pharmaceutical formulations. A study highlighted a selective method for estimating active pharmaceutical ingredients using sodium 3-aminophenolate as a reagent, demonstrating its utility in quality control processes .

Organic Synthesis Applications

Sodium 3-aminophenolate acts as a nucleophilic reagent in organic reactions, facilitating nucleophilic substitutions and other transformations. Its role as a catalyst in various organic reactions has been well-documented:

Reaction Type Conditions Yield Reference
Nucleophilic SubstitutionAqueous NaOHHigh
Condensation ReactionsVaries (temperature & solvent)Moderate
RearrangementElevated temperaturesVariable

Case Study 1: Synthesis of Pharmaceuticals

A notable study explored the synthesis of analgesic compounds from sodium 3-aminophenolate. The researchers reported that using this compound as a precursor allowed for efficient production of several analgesics with minimal side reactions. The yield was significantly improved compared to traditional methods that employed more complex reagents .

Case Study 2: Spectrophotometric Analysis

In another investigation, sodium 3-aminophenolate was employed in a novel spectrophotometric method for determining the concentration of active ingredients in pharmaceutical products. This method demonstrated high selectivity and sensitivity, proving beneficial for routine quality control in pharmaceutical laboratories .

Environmental Applications

Beyond its pharmaceutical and synthetic uses, sodium 3-aminophenolate has been recognized for its potential in environmental applications. It can act as an effective reagent for detecting pollutants due to its reactivity with various environmental contaminants. The compound's strong oxidizing properties make it suitable for use in water treatment processes to degrade organic pollutants .

Chemical Reactions Analysis

Acid-Base Reactions

Sodium 3-aminophenolate undergoes reversible acid-base reactions due to its ionic phenoxide group.

  • Protonation : Reacts with strong acids (e.g., HCl) to regenerate 3-aminophenol:

    C₆H₆NNaO+HClC₆H₇NO+NaCl\text{C₆H₆NNaO} + \text{HCl} \rightarrow \text{C₆H₇NO} + \text{NaCl}

    This reaction confirms the compound’s basicity in aqueous solutions .

  • Alkaline Stability : Stable in basic conditions but decomposes in acidic media, releasing phenolic -OH and NH₂ groups .

Electrophilic Aromatic Substitution (EAS)

The phenoxide group strongly activates the aromatic ring, directing electrophiles to the ortho and para positions relative to the -O⁻ group. The amino group (-NH₂) further enhances electron density, favoring substitution at positions 4 and 6 (meta to -NH₂).

ReactionReagents/ConditionsProductMechanism
Nitration HNO₃, H₂SO₄, 50°C3-Amino-4-nitrophenolate sodiumNitronium ion attack at C4
Bromination Br₂ (aq), RT3-Amino-4-bromophenolate sodiumBromine addition at C4
Sulfonation H₂SO₄, 100°C3-Amino-4-sulfophenolate sodiumSulfonation at C4

Azo Coupling with Diazonium Salts

In alkaline conditions, sodium 3-aminophenolate reacts with diazonium salts (e.g., benzene diazonium chloride) to form azo dyes :

C₆H₆NNaO+Ar-N₂⁺C₆H₅N(O⁻)N=N-Ar+Na⁺+H⁺\text{C₆H₆NNaO} + \text{Ar-N₂⁺} \rightarrow \text{C₆H₅N(O⁻)N=N-Ar} + \text{Na⁺} + \text{H⁺}

  • Conditions : 0–5°C, pH 9–10 .

  • Product : Yellow-orange precipitate (azo compound) with absorption maxima between 450–500 nm .

Redox Reactions

The amino group undergoes oxidation under specific conditions:

  • Oxidation with KMnO₄/H₂SO₄ : Forms 3-aminocyclohexadienone derivatives.

  • Autoxidation : Exposure to air leads to gradual darkening due to quinone formation .

Condensation Reactions

The amino group participates in nucleophilic reactions:

  • Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) to form imines:

    C₆H₆NNaO+R-CHOC₆H₅N(O⁻)CH-R+H₂O\text{C₆H₆NNaO} + \text{R-CHO} \rightarrow \text{C₆H₅N(O⁻)CH-R} + \text{H₂O}
  • Acetylation : Reacts with acetic anhydride to yield N-acetyl derivatives.

Coordination Chemistry

The phenoxide and amino groups act as ligands in metal complexes:

  • With Fe³⁺ : Forms a deep violet complex (λmax=580nm\lambda_{\text{max}} = 580\, \text{nm}).

  • With Cu²⁺ : Blue-green coordination polymer precipitates .

Key Mechanistic Insights

  • Dual Directing Effects : The phenoxide (-O⁻) group dominates EAS, directing electrophiles to C4 and C6. The amino (-NH₂) group subtly influences regioselectivity via resonance .

  • pH-Dependent Reactivity : Reactivity shifts from phenoxide-dominated (basic pH) to amine-dominated (neutral/acidic pH) .

Properties

CAS No.

38171-54-9

Molecular Formula

C6H6NNaO

Molecular Weight

131.11 g/mol

IUPAC Name

sodium;3-aminophenolate

InChI

InChI=1S/C6H7NO.Na/c7-5-2-1-3-6(8)4-5;/h1-4,8H,7H2;/q;+1/p-1

InChI Key

VLDROEPDJWRSGR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)[O-])N.[Na+]

Related CAS

591-27-5 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Another three-necked flask equipped with a Dean-Stark water separator, condenser, nitrogen inlet and outlet, thermometer and a mechanical stirrer is charged with 261.91 grams (2.4 moles) of meta-aminophenol, 192 grams (2.4 moles) of 50% aqueous sodium hydroxide and 720 milliliters of toluene. The mixture is heated at 100°-140° C. for three hours to remove all of the water and toluene and provide sodium meta-aminophenolate.
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